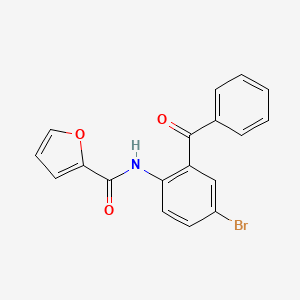

N-(2-benzoyl-4-bromophenyl)furan-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

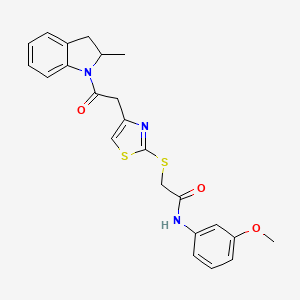

説明

N-(2-benzoyl-4-bromophenyl)furan-2-carboxamide is a chemical compound. It is synthesized by the reaction of furan-2-carbonyl chloride and 4-bromoaniline .

Synthesis Analysis

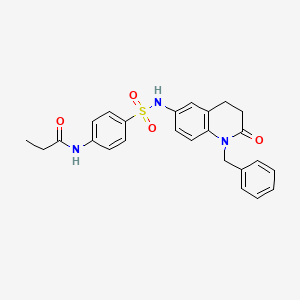

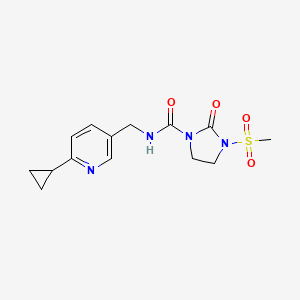

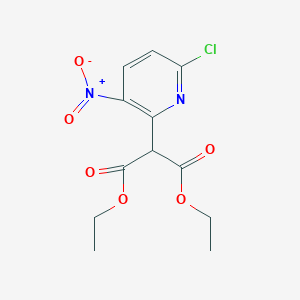

The synthesis of N-(2-benzoyl-4-bromophenyl)furan-2-carboxamide involves the reaction of furan-2-carbonyl chloride and 4-bromoaniline in the presence of triethylamine base and dry dichloromethane (DCM) to afford the product in an excellent yield (94%) at room temperature . The carboxamide was arylated by employing triphenylphosphine palladium as a catalyst and K3PO4 as a base to afford N-(2-benzoyl-4-bromophenyl)furan-2-carboxamide analogues in moderate to good yields (43–83%) .Molecular Structure Analysis

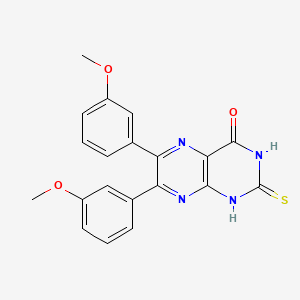

The molecular structure of N-(2-benzoyl-4-bromophenyl)furan-2-carboxamide involves a furan ring attached to a carboxamide group. The carboxamide group is further attached to a bromophenyl group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of N-(2-benzoyl-4-bromophenyl)furan-2-carboxamide include the reaction of furan-2-carbonyl chloride with 4-bromoaniline, followed by arylation of the resulting carboxamide .科学的研究の応用

- Benzamides Synthesis : N-(2-benzoyl-4-bromophenyl)furan-2-carboxamide is synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth. This green and efficient method provides active sites for the synthesis of benzamides, which are widely used in pharmaceuticals .

- Drug Development : Benzamides are essential components of many drug molecules. They appear in compounds such as loperamide (antidiarrheal), acetaminophen (analgesic), and atorvastatin (cholesterol-lowering). Their versatility makes them valuable for drug discovery .

- Anticancer Activity : N-(2-benzoyl-4-bromophenyl)furan-2-carboxamide derivatives have been studied for their potential anticancer properties. Researchers have evaluated their effects against various cancer cell lines, shedding light on their mechanism of action and potential therapeutic applications .

- Plastic and Paper Industries : Benzamides find applications in plastic and paper production. Their chemical properties contribute to material stability, adhesion, and other desirable characteristics .

- Rubber Industry : Benzamides are also relevant in rubber manufacturing, where they enhance elasticity and durability .

- Biological Activity : Researchers explore the biological activity of N-(2-benzoyl-4-bromophenyl)furan-2-carboxamide and its derivatives. These investigations include antimicrobial, antiplatelet, and other bioactive properties .

- Molecular Modeling : Computational studies and molecular modeling help elucidate the compound’s interactions with biological targets, aiding drug design and optimization .

- Green Synthesis : The eco-friendly synthesis method for benzamides using ultrasonic irradiation and solid acid catalysts contributes to sustainable chemistry practices .

Pharmaceutical Research

Anticancer Research

Materials Science and Industry

Biological and Chemical Research

Environmental Applications

Chemical Catalysis and Organic Synthesis

将来の方向性

The future directions for the research on N-(2-benzoyl-4-bromophenyl)furan-2-carboxamide could involve further investigation of its antibacterial activities, particularly against drug-resistant bacteria . Additionally, more studies could be conducted to understand its mechanism of action and to explore its potential applications in other areas.

作用機序

Target of Action

N-(2-benzoyl-4-bromophenyl)furan-2-carboxamide primarily targets drug-resistant bacteria, including A. baumannii , K. pneumoniae , E. cloacae , and S. aureus .

Mode of Action

It is synthesized via a Suzuki-Miyaura cross-coupling reaction, which may play a role in its antibacterial activity .

Biochemical Pathways

It is known to exhibit excellent activity againstXDR pathogens , suggesting that it may interfere with the biochemical pathways these pathogens use for survival and proliferation.

Pharmacokinetics

Its effectiveness against various bacteria suggests that it has good bioavailability .

特性

IUPAC Name |

N-(2-benzoyl-4-bromophenyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12BrNO3/c19-13-8-9-15(20-18(22)16-7-4-10-23-16)14(11-13)17(21)12-5-2-1-3-6-12/h1-11H,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CICGXCCIPGTZBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-benzoyl-4-bromophenyl)furan-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide](/img/structure/B2825192.png)

methanone](/img/structure/B2825196.png)

![1-(2-Methylbenzyl)-3'-phenylspiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2825198.png)

![N-(2,4-dimethylphenyl)-5-methyl-7-(thiophen-2-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2825202.png)

![(3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2825208.png)

![2,2-Difluorospiro[3.3]heptan-7-one](/img/structure/B2825209.png)